ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate
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Overview
Description
Ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzothiadiazole ring attached to an ethyl acetate group, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
The synthesis of ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown promise in the treatment of certain diseases due to its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: This compound has a benzotriazole ring instead of a benzothiadiazole ring and exhibits different chemical and biological properties.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: This compound contains a benzimidazole ring and is known for its diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 2-(1H-2,1,3-benzothiadiazol-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O2S/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11-15-12/h3-6,11H,2,7H2,1H3 |
InChI Key |
AERDBMLBWMDNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2NS1 |
Origin of Product |
United States |
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